molecular formula C19H19N3S2 B14410606 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine CAS No. 87034-98-8

4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B14410606
CAS No.: 87034-98-8
M. Wt: 353.5 g/mol
InChI Key: DPCVWDHIBMRUDX-UHFFFAOYSA-N
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Description

4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique combination of benzothiophene, sulfanyl, and imidazo[4,5-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactionsThe final step involves the formation of the imidazo[4,5-c]pyridine ring system under controlled conditions, such as specific temperatures and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different alkyl or aryl groups .

Scientific Research Applications

4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine is unique due to its combination of these three moieties, which imparts distinct chemical and biological properties

Properties

CAS No.

87034-98-8

Molecular Formula

C19H19N3S2

Molecular Weight

353.5 g/mol

IUPAC Name

4-(1-benzothiophen-3-ylmethylsulfanyl)-1-butylimidazo[4,5-c]pyridine

InChI

InChI=1S/C19H19N3S2/c1-2-3-10-22-13-21-18-16(22)8-9-20-19(18)24-12-14-11-23-17-7-5-4-6-15(14)17/h4-9,11,13H,2-3,10,12H2,1H3

InChI Key

DPCVWDHIBMRUDX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C=CN=C2SCC3=CSC4=CC=CC=C43

Origin of Product

United States

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